3-(3,4-Dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3NO4/c1-14-8-10-29(11-9-14)13-19-20(30)7-6-18-21(31)23(24(25(26,27)28)33-22(18)19)32-17-5-4-15(2)16(3)12-17/h4-7,12,14,30H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQRMIPNFQJOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC(=C(C=C4)C)C)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one is a synthetic compound that belongs to the class of chromenones, characterized by its complex structure and potential biological activities. This compound has garnered attention in pharmacological research due to its diverse biological properties, including anti-inflammatory, antioxidant, and anticancer activities.
- Molecular Formula : C25H26F3NO4
- Molecular Weight : 461.48 g/mol
- IUPAC Name : 3-(3,4-dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
- CAS Number : 685861-30-7
Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential mechanism for its use in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of 3-(3,4-Dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential role in protecting cells from oxidative stress.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of the Bcl-2 family of proteins. Additionally, it has been reported to inhibit tumor growth in xenograft models.
Case Studies
- Study on Inflammatory Response : A study published in Journal of Inflammation demonstrated that treatment with this compound significantly reduced inflammation markers in a murine model of arthritis .
- Antioxidant Efficacy : Research conducted by Umesha et al. (2009) highlighted its effectiveness in reducing oxidative stress markers in diabetic rats .
- Anticancer Mechanism : A recent study showed that this compound inhibited cell proliferation in breast cancer cells by downregulating the PI3K/Akt signaling pathway, leading to increased apoptosis .
Data Tables
Comparison with Similar Compounds
Aryloxy Substituent Variations
- 3-(2-Chlorophenyl) analog (CAS: 307507-19-3): Replaces the 3,4-dimethylphenoxy group with a 2-chlorophenyl moiety.
- 3-(3-Methylphenoxy) analog (CAS: N/A): Features a 3-methylphenoxy group, reducing steric hindrance compared to the dimethyl variant. This may improve solubility but reduce lipophilicity .
Piperidine/Piperazine Substitutions
- 8-[(4-Methylpiperazinyl)methyl] analog : Replaces the 4-methylpiperidinyl group with a piperazine ring. Piperazine’s higher basicity and hydrogen-bonding capacity could enhance solubility and target engagement .
- 8-[(2-Methylpiperidinyl)methyl] analog : The 2-methylpiperidine substituent introduces conformational constraints, possibly affecting receptor fit .
- 8-[(4-(2-Hydroxyethyl)piperazinyl)methyl] analog (CAS: 846062-69-9): Incorporates a hydroxyethyl group on piperazine, enhancing hydrophilicity and enabling additional hydrogen bonds .
Physicochemical Properties
Pharmacological Implications
- Trifluoromethyl group : Common across all analogs, this group enhances metabolic stability and bioavailability by resisting oxidative degradation .
- Hydroxy group at position 7: Critical for hydrogen-bond donor activity, likely essential for target engagement (e.g., kinase or GPCR inhibition) .
- Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., ) may exhibit better solubility but shorter half-lives due to increased basicity and metabolic susceptibility .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?
The synthesis involves three key stages: (1) formation of the chromenone core via condensation of a phenol derivative with a ketone/aldehyde, (2) introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide, and (3) attachment of the 4-methylpiperidinylmethyl group via nucleophilic substitution. Optimization requires careful selection of solvents (e.g., polar aprotic solvents for substitution reactions), temperature control (e.g., 60–80°C for trifluoromethylation), and catalytic systems (e.g., phase-transfer catalysts for heterogeneous reactions). Yield improvements (>70%) are achievable through iterative condition screening, monitored by HPLC or LC-MS .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR (¹H, ¹³C, 19F) : To confirm the positions of the trifluoromethyl group, aromatic protons, and piperidinylmethyl substituents.
- High-resolution mass spectrometry (HRMS) : For verifying molecular formula (C23H22F3NO5) and isotopic patterns.
- FT-IR : To identify functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl at ~1650 cm⁻¹).
- HPLC with UV/Vis detection : For purity assessment (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. How does the compound’s solubility in common solvents influence experimental design?
The compound’s low aqueous solubility (logP ~3.5 predicted) necessitates the use of DMSO or methanol for biological assays. For synthetic steps, dichloromethane or THF is preferred due to compatibility with nucleophilic substitutions. Pre-formulation studies with co-solvents (e.g., PEG 400) or surfactants (e.g., Tween-80) may enhance solubility for in vitro testing .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC50 values in anticancer assays)?
Discrepancies often arise from variations in assay conditions (e.g., cell line heterogeneity, serum content) or compound stability. Mitigation strategies include:
- Standardized protocols : Use validated cell lines (e.g., NCI-60 panel) and control for pH/temperature.
- Stability testing : Monitor compound degradation via LC-MS under assay conditions (e.g., 37°C, 5% CO₂).
- Metabolite profiling : Identify active metabolites using hepatic microsome models to account for bioactivation .
Q. How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?
Molecular docking (e.g., AutoDock Vina) and MD simulations can map interactions with targets like kinase enzymes or GPCRs. Focus on:
- Trifluoromethyl group : Its electron-withdrawing effects may enhance binding to hydrophobic pockets.
- Piperidinylmethyl moiety : Flexibility influences interactions with charged residues (e.g., aspartate in proteases). Validate predictions with synthetic analogs (e.g., replacing 4-methylpiperidine with morpholine) and in vitro assays .
Q. What experimental designs address variability in synthetic yields during scale-up?
Employ design of experiments (DoE) to identify critical factors (e.g., catalyst loading, mixing efficiency). For example:
- Response surface methodology (RSM) : Optimize temperature (60–100°C) and solvent ratio (THF/H2O) for the chromenone core formation.
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., trifluoromethylation), reducing batch-to-batch variability .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?
CYP3A4 and CYP2D6 inhibition assays (e.g., fluorogenic substrates) reveal potential for drug-drug interactions. If the compound acts as a competitive inhibitor (Ki < 10 μM), structural modifications (e.g., reducing lipophilicity) may mitigate risks. Metabolite identification via LC-MS/MS can guide prodrug design .
Methodological Best Practices
Q. What safety protocols are essential for handling this compound in the lab?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis (risk of volatile byproducts).
- Spill management : Absorb with vermiculite and dispose as hazardous waste.
- First aid : Immediate eye irrigation with saline for exposure, followed by medical consultation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
